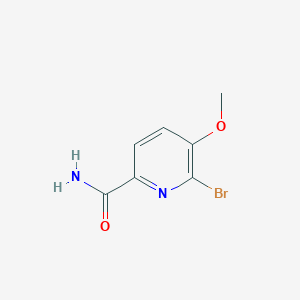

6-Bromo-5-methoxypicolinamide

Description

Contextualization of Picolinamide (B142947) Derivatives in Chemical Synthesis and Design

Picolinamide and its derivatives represent a crucial class of heterocyclic compounds in organic and medicinal chemistry. ontosight.aicymitquimica.com The picolinamide scaffold, a carboxamide derivative of picolinic acid, serves as a foundational structure for a wide array of molecules with diverse applications. ontosight.ai In the realm of chemical synthesis, picolinamides are valued as versatile intermediates and directing groups. The picolinamide directing group, for instance, has been effectively utilized in nickel-catalyzed C-H functionalization reactions, demonstrating its utility in creating complex molecular architectures. acs.org

The significance of picolinamide derivatives extends prominently into the field of drug discovery and design. Researchers have extensively explored these compounds for their potential biological activities, leading to the development of novel therapeutic agents. ontosight.ainih.gov For example, various picolinamide-based derivatives have been synthesized and evaluated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org Furthermore, derivatives of picolinamide have been investigated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, showing potential for the treatment of Alzheimer's disease. nih.gov The synthesis of novel fluorophenylpyrazole-picolinamide derivatives has also yielded compounds with promising anticancer activity. tandfonline.com

The development of efficient synthetic methodologies for picolinamide derivatives is a continuous area of research, with various strategies being employed to generate libraries of these compounds for biological screening. researchgate.net These synthetic efforts often involve coupling reactions and the introduction of diverse substituents to explore structure-activity relationships. rsc.orgresearchgate.net

Significance of Brominated and Methoxylated Pyridines in Organic Chemistry Research

Brominated and methoxylated pyridines are pivotal building blocks in organic synthesis, offering a rich platform for the construction of complex heterocyclic systems. The presence of bromine and methoxy (B1213986) groups on the pyridine (B92270) ring significantly influences the molecule's reactivity and provides handles for further chemical transformations.

Brominated Pyridines:

The introduction of a bromine atom onto the pyridine ring is a key strategy in organic synthesis. chempanda.com Bromopyridines serve as versatile intermediates, readily participating in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. chempanda.com This reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds. The position of the bromine atom on the pyridine ring dictates its reactivity and the types of reactions it can undergo. For instance, 2-bromopyridine (B144113) can be prepared from 2-aminopyridine (B139424) via diazotization followed by bromination. orgsyn.org The direct bromination of pyridine can be challenging, often requiring specific conditions or the use of potent brominating agents to achieve the desired regioselectivity. chempanda.comcdnsciencepub.com Electrochemical methods have also been developed for the meta-bromination of pyridines by employing directing groups. researchgate.net

Methoxylated Pyridines:

Overview of Research Trajectories for 6-Bromo-5-methoxypicolinamide

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the bromo, methoxy, and picolinamide functionalities provides multiple reaction sites for chemical modification.

A significant area of investigation involves the use of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to prepare derivatives for applications such as IRAK4 inhibitors. google.com The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide has been reported, highlighting its role in creating compounds with potential biological activity. heteroletters.org

The synthetic routes to this compound itself and its precursors have also been a subject of study. The synthesis often starts from simpler pyridines, such as 2-bromo-3-methoxy-6-methylpyridine, which is then oxidized to the corresponding carboxylic acid, 6-bromo-5-methoxy-2-pyridinecarboxylic acid. newdrugapprovals.org This acid can then be amidated to yield this compound. newdrugapprovals.orggoogle.com

Furthermore, the reactivity of the bromo and amide groups has been exploited. The bromine atom can participate in cross-coupling reactions, while the amide can be dehydrated to a nitrile, as demonstrated in the synthesis of 5-bromo-6-methoxypicolinonitrile. google.com This versatility makes this compound a valuable building block for generating diverse chemical libraries for drug discovery and material science.

Below is a table summarizing some of the key intermediates and derivatives related to this compound research:

| Compound Name | CAS Number | Molecular Formula | Key Role |

| This compound | 312025-31-1 | C₇H₇BrN₂O₂ | Key intermediate |

| 6-Bromo-5-methoxy-2-pyridinecarboxylic acid | Not Available | C₇H₆BrNO₃ | Precursor to the amide |

| 5-Bromo-6-methoxypicolinonitrile | Not Available | C₇H₅BrN₂O | Derivative of the amide |

| N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide | Not Available | C₁₄H₁₁BrN₄O | Biologically active derivative |

| 2-Bromo-3-methoxy-6-methylpyridine | Not Available | C₇H₈BrNO | Precursor to the carboxylic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

6-bromo-5-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)10-6(5)8/h2-3H,1H3,(H2,9,11) |

InChI Key |

IZANBYQEZZEIMH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Methoxypicolinamide

Historical Evolution of Synthetic Routes to 6-Bromo-5-methoxypicolinamide

The synthesis of polysubstituted pyridines like this compound has historically relied on building the molecule from simpler, often commercially available, pyridine (B92270) building blocks. Early approaches frequently involved classical methods of electrophilic aromatic substitution on pre-functionalized pyridine rings. However, direct functionalization often results in mixtures of isomers, necessitating complex purification steps.

Precursor Design and Strategic Selection for this compound Synthesis

The efficient synthesis of this compound hinges on the logical design and selection of precursors. This process is guided by retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.

A retrosynthetic analysis of this compound identifies the primary amide bond as the most logical point for disconnection. This disconnection reveals two key synthons: an activated carboxylic acid derivative and an ammonia (B1221849) equivalent. This leads back to the principal precursor, 6-bromo-5-methoxy-2-pyridinecarboxylic acid .

Further deconstruction of this key carboxylic acid intermediate involves the disconnection of the functional groups from the pyridine core. The bromo and methoxy (B1213986) groups can be disconnected, leading back to a simpler pyridine-2-carboxylic acid scaffold. Alternatively, the carboxylic acid group can be traced back to a methyl group via an oxidation reaction, suggesting a starting material like 6-bromo-5-methoxy-2-methylpyridine. This systematic deconstruction allows chemists to identify multiple potential synthetic pathways and select the most viable route based on the availability of starting materials and the efficiency of the required chemical transformations.

The central intermediate in the synthesis of this compound is 6-bromo-5-methoxy-2-pyridinecarboxylic acid . king-pharm.com The synthesis of this crucial precursor is a multi-step process in itself. A common and effective route begins with a di-halogenated pyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. nih.gov This starting material allows for a regioselective nucleophilic substitution reaction where one of the chloro groups is replaced by a methoxide (B1231860) anion, typically using sodium methoxide. pharm.or.jpnih.gov The regioselectivity of this methoxylation step can be highly dependent on the solvent used, with different solvents favoring substitution at different positions. nih.gov

Following methoxylation, the next key step is the bromination of the pyridine ring. This is often achieved using a brominating agent like N-bromosuccinimide (NBS). pharm.or.jp The final step to obtain the key intermediate is the alkaline hydrolysis of the ester group to yield the carboxylic acid. pharm.or.jp This carboxylic acid is then activated and reacted with an ammonia source to form the final picolinamide (B142947) product.

Interactive Data Table: Key Intermediates and Starting Materials

| Compound Name | Role in Synthesis | CAS Number | Molecular Formula |

| 6-bromo-5-methoxy-2-pyridinecarboxylic acid | Key Intermediate | 54232-43-8 | C7H6BrNO3 |

| Methyl 2,6-dichloropyridine-3-carboxylate | Starting Material | Not specified in sources | C7H5Cl2NO2 |

| 6-amino-2-methylpyridine | Alternative Starting Material | 1824-81-3 | C6H8N2 |

| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | C4H4BrNO2 |

| Sodium Methoxide | Methoxylating Agent | 124-41-4 | CH3NaO |

Direct Bromination and Methoxylation Approaches to Picolinamide Scaffolds

The introduction of bromo and methoxy substituents onto a picolinamide scaffold requires careful consideration of regioselectivity and reaction conditions. The electronic nature of the pyridine ring, influenced by the electron-withdrawing amide group, dictates the strategy for these functionalizations.

Regioselective bromination is critical for the synthesis of specifically substituted aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. orientjchem.orgmdpi.com Direct bromination of an unsubstituted picolinamide scaffold with molecular bromine can lead to a mixture of mono- and polysubstituted products, which are often difficult to separate. orientjchem.org

To achieve high regioselectivity, modern synthetic methods employ specific brominating agents and exploit the directing effects of existing substituents. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of heterocyclic compounds under mild conditions. pharm.or.jpmdpi.com The choice of solvent and reaction temperature can further influence the selectivity of the bromination reaction. Other specialized reagents, such as γ-picolinium bromochromate (γ-PBC), have been developed for the highly regioselective monobromination of activated aromatic compounds, often favoring the para-position. orientjchem.org The development of such selective methods is crucial for minimizing the formation of unwanted byproducts and simplifying the purification process. orientjchem.orgmdpi.com

Interactive Data Table: Comparison of Bromination Reagents

| Reagent | Abbreviation | Typical Application | Selectivity Profile |

| N-Bromosuccinimide | NBS | Selective bromination of activated rings and allylic positions. pharm.or.jpmdpi.com | Good regioselectivity, influenced by directing groups and reaction conditions. |

| Molecular Bromine | Br2 | General bromination of aromatic compounds. | Often leads to mixtures of isomers and polysubstitution. orientjchem.org |

| γ-picolinium bromochromate | γ-PBC | Regioselective monobromination of activated aromatic compounds. orientjchem.org | Excellent yields of para-monobromo compounds under thermal conditions. orientjchem.org |

| 1,3-dibromo-5,5-dimethyihydantoin | DBDMH | Bromination of various substrates. | Can be less regioselective compared to NBS. mdpi.com |

Introducing a methoxy group onto a pyridine ring is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves reacting a pyridine derivative bearing a good leaving group, such as a halogen (Cl, F), with a methoxide source, most commonly sodium methoxide (NaOMe). nih.govgoogle.com For the reaction to proceed efficiently, the pyridine ring usually needs to be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

A primary challenge in methoxylation is achieving regioselectivity when multiple potential leaving groups are present on the pyridine ring. As seen in the synthesis of related compounds, the reaction of a dichlorinated pyridine ester with sodium methoxide can yield different regioisomers depending on the solvent system. nih.gov For example, reactions in tetrahydrofuran (THF) may favor substitution at the 2-position, while reactions in N,N-dimethylformamide (DMF) and methanol can be highly regioselective for the 6-position. nih.gov This highlights the critical role of solvent choice in controlling the reaction's outcome. Another challenge is the potential for competing reactions, such as de-acylation or ester exchange, especially under harsh basic conditions or elevated temperatures. pharm.or.jp

Amidation Reactions for Picolinamide Moiety Formation

The formation of the amide bond is the cornerstone of synthesizing picolinamides. This is typically achieved by coupling a picolinic acid derivative with an amine source.

The most direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, 6-bromo-5-methoxy-2-pyridinecarboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Commonly, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate. These reagents can include carbodiimides (like DCC or EDC), uronium/aminium salts (like HBTU or HATU), or phosphonium salts (like PyBOP). The activated species then readily reacts with ammonia to form the desired picolinamide.

An alternative approach involves the conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 6-bromo-5-methoxy-2-pyridinecarbonyl chloride is highly reactive and readily undergoes amidation upon treatment with ammonia. However, care must be taken as the use of thionyl chloride can sometimes lead to chlorination of the pyridine ring, particularly in the presence of dimethylformamide (DMF). nih.gov

The general scheme for these amidation reactions is presented below:

Activation with Coupling Reagents: The carboxylic acid is reacted with a coupling agent and a base (e.g., triethylamine or N,N-diisopropylethylamine) in an appropriate solvent, followed by the addition of an ammonia source.

Conversion to Acid Chloride: The carboxylic acid is treated with a chlorinating agent, and the isolated acid chloride is then reacted with aqueous or gaseous ammonia.

These methods, while effective, often necessitate expensive coupling reagents and can generate significant by-products, complicating purification. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the 12 Principles of Green Chemistry. nih.govnih.gov In the context of amidation, these principles encourage the development of processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Catalytic Direct Amidation: This method avoids the use of stoichiometric activating agents by employing a catalyst to directly couple the carboxylic acid and amine. For instance, ceric ammonium (B1175870) nitrate (CAN) has been used as a catalyst for the direct synthesis of amides under solvent-free conditions, often accelerated by microwave irradiation. mdpi.com This approach significantly reduces waste as the primary byproduct is water.

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable one, is a core tenet of green chemistry. mdpi.com Mechanochemical synthesis, where reactivity is induced by mechanical force (milling or grinding), represents a powerful solvent-free amidation strategy. chemrxiv.org This technique has been shown to produce a range of amides in high yields with minimal waste generation. chemrxiv.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation exhibits high atom economy, whereas traditional methods using coupling reagents or forming acid chlorides have lower atom economy due to the generation of stoichiometric by-products.

The application of these principles not only reduces the environmental impact of the synthesis but can also lead to more cost-effective and efficient manufacturing processes. google.com

Novel and Efficient Synthetic Pathways for this compound

Recent advances in synthetic methodology offer innovative and more efficient routes to complex molecules like this compound. These methods often provide higher yields, shorter reaction times, and improved safety profiles compared to traditional batch processing.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and can be applied to the synthesis of picolinamide derivatives. While direct Pd-catalyzed amidation of the aryl bromide is one possibility, a more common strategy involves aminocarbonylation.

In this approach, an aryl halide (such as the bromo- or iodo-analogue of the pyridine precursor) is reacted with carbon monoxide and an amine source in the presence of a palladium catalyst. This method constructs the amide functionality in a single, highly efficient step. The choice of ligands for the palladium catalyst is crucial and can influence the reaction's selectivity and efficiency. For example, using bidentate phosphine ligands like XantPhos can favor the formation of the desired carboxamide under atmospheric pressure of carbon monoxide, while monodentate ligands like triphenylphosphine at higher pressures may lead to double carbonylation products (2-ketocarboxamides). nih.gov

A hypothetical palladium-catalyzed aminocarbonylation route to synthesize this compound could start from 2,6-dibromo-5-methoxypyridine. Selective aminocarbonylation at the 2-position would yield the target molecule.

| Catalyst System | Pressure | Typical Product | Potential Application for Target Synthesis |

| Pd(OAc)₂ / 2 PPh₃ | 40 bar CO | 2-Ketocarboxamides | Less suitable, risk of double carbonylation. |

| Pd(OAc)₂ / XantPhos | 1 bar CO | Carboxamides | High potential for selective synthesis of the picolinamide moiety. nih.gov |

This table provides an interactive overview of catalyst systems for aminocarbonylation.

Furthermore, Pd-catalyzed reactions like the Suzuki-Miyaura coupling could be used to modify the 6-bromo position after the picolinamide has been formed, allowing for the synthesis of a diverse library of analogues from a common intermediate. derpharmachemica.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ajrconline.org The use of microwave irradiation as a non-conventional energy source can lead to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. nih.govajrconline.org

In the synthesis of this compound, microwave heating can be applied to the key amidation step. The direct reaction of 6-bromo-5-methoxy-2-pyridinecarboxylic acid with an amine source can be significantly expedited. Microwave-assisted synthesis often allows for higher reaction temperatures to be reached rapidly and uniformly throughout the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. mdpi.com

| Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | Several hours to days | Variable | Standard laboratory equipment. |

| Microwave-Assisted Synthesis | Minutes to a few hours researchgate.net | Often higher than conventional nih.govajrconline.org | Rapid reaction rates, improved yields, cleaner products. nih.govajrconline.orgresearchgate.net |

This interactive table compares conventional and microwave-assisted synthesis approaches.

This technology is particularly aligned with green chemistry principles as it improves energy efficiency and can enable solvent-free reactions. mdpi.comajrconline.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability. mdpi.comnih.gov

For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. durham.ac.uk For instance, the conversion of the carboxylic acid to an acid chloride could be performed in one reactor module, with the highly reactive intermediate being immediately passed into a second module where it is mixed with an ammonia solution. This approach avoids the isolation of potentially hazardous intermediates and allows for precise control of the reaction conditions at each stage. nih.govdurham.ac.uk

Advantages of flow chemistry in this context include:

Enhanced Safety: The small volume of the reactor minimizes the risks associated with handling reactive intermediates or performing highly exothermic reactions. nih.gov

Scalability: Scaling up production is achieved by running the flow process for a longer duration or by using parallel reactors, avoiding the challenges often associated with scaling up batch reactions. durham.ac.uk

The integration of flow reactors with microwave heating can further enhance reaction efficiency, combining the benefits of both technologies for rapid and controlled synthesis. nih.gov

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. Key parameters that can be systematically varied to maximize the yield and purity of the final product include temperature, reaction time, solvent, and the choice of catalyst and reagents.

For a hypothetical bromination step of a 5-methoxypicolinamide (B1369508) precursor, various brominating agents could be screened. The following table illustrates a hypothetical optimization study for such a reaction.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 80 | 4 | 65 |

| 2 | N-Bromosuccinimide (NBS) | Dichloromethane | 40 | 6 | 58 |

| 3 | Bromine | Acetic Acid | 25 | 2 | 72 |

| 4 | Bromine | Acetic Acid | 50 | 1 | 85 |

| 5 | 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | 40 | 3 | 78 |

From this hypothetical data, it can be inferred that using bromine in acetic acid at a slightly elevated temperature provides the highest yield for the bromination step.

Similarly, for a potential palladium-catalyzed amidation of a 6-bromo-5-methoxypicolinate intermediate, the choice of ligand, base, and solvent can significantly influence the reaction outcome. A design of experiments (DoE) approach could be employed to efficiently explore the multidimensional reaction space.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 | 75 |

| 2 | Pd2(dba)3 | BINAP | K3PO4 | Dioxane | 100 | 82 |

| 3 | Pd(OAc)2 | DavePhos | NaOtBu | Toluene | 110 | 91 |

| 4 | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 | 88 |

| 5 | Pd(OAc)2 | BINAP | K3PO4 | Toluene | 110 | 79 |

The illustrative data suggests that the combination of Pd(OAc)2 as the catalyst, DavePhos as the ligand, and NaOtBu as the base in toluene at 110 °C provides the optimal conditions for this hypothetical amidation reaction, leading to a high yield of the final product.

Purification Strategies for Synthetic Intermediates and Final this compound

The purification of synthetic intermediates and the final this compound is essential to obtain a product of high purity, suitable for further applications. Common purification techniques include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

For solid intermediates and the final product, recrystallization is often an effective and scalable purification method. The choice of solvent or solvent system is crucial and is typically determined through solubility studies. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

The following table provides a hypothetical example of a solvent screening for the recrystallization of the final product, this compound.

| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Crystal Quality | Recovery (%) |

| Ethanol (B145695) | 5 | 50 | Good | 85 |

| Isopropanol | 2 | 35 | Excellent | 90 |

| Acetone (B3395972) | 15 | 100 | Poor | 70 |

| Toluene | 1 | 10 | Fair | 82 |

| Ethyl Acetate/Hexane (1:1) | 3 | 40 | Good | 88 |

Based on this hypothetical data, isopropanol would be the solvent of choice for the recrystallization of this compound, offering high recovery and excellent crystal quality.

For the purification of non-crystalline intermediates or for the removal of closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation. Thin-layer chromatography (TLC) is typically used to screen for suitable mobile phase conditions.

In cases where very high purity is required, preparative HPLC can be employed. This technique offers high resolution and is particularly useful for the separation of complex mixtures or for the final purification of the target compound to a purity level exceeding 99%.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Methoxypicolinamide

Reactivity of the Bromo Substituent in 6-Bromo-5-methoxypicolinamide

The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the ring nitrogen and the electron-withdrawing picolinamide (B142947) group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 6-bromo substituent on the electron-poor pyridine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.pub This reaction is facilitated by the ability of the pyridine ring to stabilize the negative charge in the intermediate formed during the reaction. The presence of the electron-withdrawing picolinamide group further activates the ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with CO gas, ferrocene)

The bromo substituent serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Notable applications include:

Carbonylation: The reaction with carbon monoxide (CO) gas, in the presence of a palladium catalyst and an alcohol or amine, can be used to introduce a carbonyl group, leading to the formation of esters or amides, respectively. This process is a valuable method for synthesizing pyridine-2,5,6-tricarboxylic acid derivatives. uni-muenchen.de

Ferrocene Coupling: There are documented procedures for the coupling of this compound derivatives with ferrocene-containing nucleophiles. For example, the synthesis of 6-bromo-N-(cyclopropylmethyl)-5-methoxypicolinamide has been reported as an intermediate in reactions involving ferrocene. newdrugapprovals.org

These cross-coupling reactions offer a versatile strategy for elaborating the core structure of this compound, enabling the synthesis of complex molecules. The choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Alkyl-Pyridine |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkenyl-Pyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | Alkynyl-Pyridine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos) | Amino-Pyridine |

| Carbonylation | CO gas, Alcohol | Pd(OAc)₂, Ligand (e.g., dppf) | Pyridine Carboxylate Ester |

This table represents typical conditions and reaction types for palladium-catalyzed cross-coupling on bromo-pyridine systems and serves as an illustrative guide for the potential reactivity of this compound.

Reductive Debromination Studies

The removal of the bromo substituent, replacing it with a hydrogen atom, is a fundamental transformation known as reductive debromination. This reaction can be achieved through various methods, most commonly via catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent. The reaction proceeds to cleave the carbon-bromine bond and form a carbon-hydrogen bond, yielding 5-methoxypicolinamide (B1369508). This transformation is useful for confirming the structure of derivatives or when the bromo group is no longer needed after serving its synthetic purpose.

Reactions Involving the Methoxy (B1213986) Group of this compound

Cleavage and Derivatization of the Methoxy Ether

The cleavage of the aryl methyl ether is a key reaction for modifying the 5-position. This transformation typically requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃). The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base (e.g., bromide ion), leading to the formation of the corresponding phenol (B47542), 6-bromo-5-hydroxypicolinamide.

Once the phenolic hydroxyl group is unmasked, it can be used as a handle for further derivatization. For example, it can be re-alkylated with different alkyl halides to introduce new ether functionalities or acylated to form esters. Studies on related dimethoxyphenols have shown that selective cleavage of one methoxy group can be achieved using aluminum chloride in the presence of an acyl chloride, which is followed by a selective acylation. nih.gov This suggests that the 5-position can be a site for diverse functionalization following the initial ether cleavage.

Role in Electronic Modulation of the Pyridine Ring

The methoxy group exerts a significant electronic influence on the pyridine ring. As an electron-donating group, it increases the electron density of the aromatic system through its positive mesomeric (+M) effect. This electronic modulation has several important consequences for the molecule's reactivity.

Increased Nucleophilicity: The increased electron density makes the pyridine ring more nucleophilic, which can influence the rates and outcomes of reactions involving transition metals. For example, the methoxy group at the 5-position has been shown to create an electron-rich pyridine ring, which can lower the activation energy for oxidative addition in nickel-catalyzed cross-coupling reactions. smolecule.com

Stabilization of Intermediates: In the context of metal-catalyzed reactions, the electron-donating nature of the methoxy group can stabilize cationic intermediates or transition states, thereby accelerating catalytic cycles. smolecule.com

The interplay between the electron-withdrawing picolinamide moiety and the electron-donating methoxy group creates a unique electronic environment that fine-tunes the reactivity of this compound in various chemical transformations. nih.gov

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Bromo (-Br) | 6 | Inductive: -I (withdrawing) | Serves as a good leaving group for SNAr and cross-coupling reactions. |

| Methoxy (-OCH₃) | 5 | Mesomeric: +M (donating), Inductive: -I (withdrawing) | Increases electron density on the ring, modulating catalytic activity and stabilizing intermediates. smolecule.comnih.gov |

| Amide (-CONH₂) | 2 | Inductive & Mesomeric: -I, -M (withdrawing) | Deactivates the ring, making it more susceptible to nucleophilic attack. |

Reactivity of the Picolinamide Moiety

The picolinamide functional group, consisting of a pyridine ring substituted with an amide at the 2-position, is a versatile entity in organic synthesis. Its reactivity is characterized by transformations of the amide bond and its ability to coordinate with metal ions.

The amide bond of picolinamides, including this compound, can undergo hydrolysis to the corresponding picolinic acid under both acidic and basic conditions, typically requiring elevated temperatures. masterorganicchemistry.comlibretexts.org The hydrolysis of picolinamide has been studied in concentrated hydrochloric acid solutions, where the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. masterorganicchemistry.comacs.org The general mechanism for acid-catalyzed hydrolysis involves the formation of a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) (or an amine for N-substituted amides) to yield the carboxylic acid. masterorganicchemistry.com

In some synthetic applications, the amide group of this compound is intentionally kept intact while other parts of the molecule are modified. For instance, in the synthesis of N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide, the amide bond remains stable during the coupling reaction with 2-aminobenzimidazole (B67599) using HATU as a coupling agent. heteroletters.org Similarly, the amide is stable during subsequent Suzuki coupling reactions performed on the bromo-substituted position. heteroletters.org

Table 1: General Conditions for Amide Bond Transformations of Picolinamides

| Transformation | Reagents and Conditions | Product | Reference |

| Acid Hydrolysis | Concentrated HCl, heat | Picolinic Acid | acs.org |

| Base Hydrolysis | Aqueous NaOH, heat | Sodium Picolinate | libretexts.org |

| Amide Removal | Zn, HCl | Amine | nih.gov |

The picolinamide moiety is an excellent bidentate ligand, capable of coordinating with a variety of metal ions through the pyridine nitrogen and the amide oxygen or nitrogen. researchgate.netmdpi.com This chelation is a key feature in many of its applications, particularly in catalysis. The formation of stable five- or six-membered metallacycles influences the reactivity of the picolinamide itself and any substrates it is attached to. rsc.org

Picolinamide derivatives have been shown to form complexes with a range of transition metals, including:

Chromium(III): Picolinamide forms both N,N'- and N,O-bonded complexes with chromium(III). researchgate.net

Iridium(III): Iridium-picolinamide complexes are effective catalysts for reactions such as the hydrogenation of CO₂ and the dehydrogenation of formic acid. nih.gov

Cobalt(III): Cobalt complexes with picolinamide directing groups are used in C-H functionalization reactions, where the chelation assists in directing the metal to a specific C-H bond. mdpi.comnih.gov

Palladium(II): The picolinamide group serves as an effective directing group in palladium-catalyzed C-H activation and functionalization reactions. nih.govrsc.org

The specific coordination mode and the stability of the resulting metal complex depend on the metal ion, the other ligands present, and the reaction conditions. This chelating ability is fundamental to the use of picolinamide as a directing group in organic synthesis. nih.govnih.gov

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for transformations of this compound are scarce in the literature, studies on related picolinamide systems provide valuable insights.

Kinetic studies on the hydrolysis of chromium(III)-picolinamide complexes in perchloric acid have shown that the reaction rate is dependent on the hydrogen ion concentration, indicating the involvement of both protonated and unprotonated forms of the complex in the reaction mechanism. researchgate.net For the aquation of these complexes, the process occurs in two stages: the opening of the chelate ring at the amide bond, followed by the breaking of the bond to the pyridine nitrogen. researchgate.net

In the context of catalysis, the kinetics of formic acid dehydrogenation using a silica-immobilized iridium-picolinamide catalyst have been extensively studied. The reaction exhibits a volcano-shaped dependence on pH, with the maximum turnover frequency (TOF) observed around the pKa of formic acid. nih.gov The apparent activation energy for this process was determined to be 14 ± 1 kcal mol⁻¹. nih.gov

Thermodynamic parameters have been calculated for the formation of heterocyclic salts from the reaction of picolinamides with 1,3-propanesultone and ketones. researchgate.netmdpi.com These studies help in understanding the feasibility and position of equilibrium for these transformations.

Table 2: Kinetic and Thermodynamic Data for Related Picolinamide Reactions

| Reaction | System | Parameter | Value | Reference |

| Formic Acid Dehydrogenation | Iridium-Picolinamide Catalyst | Apparent Activation Energy (Ea) | 14 ± 1 kcal mol⁻¹ | nih.gov |

| AChE Inhibition | Picolinamide derivative 7a | Inhibition Type | Mixed-type | nih.gov |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The elucidation of reaction mechanisms for transformations involving picolinamides often relies on a combination of kinetic studies, the detection and isolation of intermediates, and computational modeling. dbatu.ac.in

For metal-catalyzed reactions, the picolinamide group often acts as a directing group, facilitating C-H activation at a specific position. The generally accepted mechanism involves the initial coordination of the picolinamide to the metal center, followed by a cyclometalation step to form a metallacyclic intermediate. This intermediate then undergoes further reaction, such as insertion or reductive elimination, to yield the final product. mdpi.comnih.gov

The progress of reactions involving picolinamides can be monitored using various spectroscopic techniques. NMR spectroscopy (¹H, ¹³C) is a powerful tool for tracking the disappearance of starting materials and the appearance of products and intermediates. researchgate.netnih.gov For example, in the synthesis of heterocyclic salts from picolinamides, ¹H and ¹³C NMR were used to determine the structures of the intermediate pyridinium (B92312) salts and the final imidazolidin-4-one (B167674) products. researchgate.net

Infrared (IR) spectroscopy is also useful for identifying functional groups and monitoring their transformations, such as the change in the carbonyl stretching frequency upon coordination to a metal ion. researchgate.net In cases where paramagnetic species are involved, Electron Spin Resonance (ESR) spectroscopy can be employed. dbatu.ac.in

The isolation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. dbatu.ac.in In the context of cobalt-catalyzed C-H functionalization reactions using picolinamide directing groups, Co(III)-aryl intermediates have been successfully isolated and characterized by techniques such as ESI-HRMS and NMR analysis. mdpi.com These isolated intermediates were shown to be catalytically competent, confirming their role in the catalytic cycle. mdpi.com

Similarly, in palladium-catalyzed C-H chalcogenation of aliphatic picolinamides, a dinuclear Pd(II) pre-catalyst has been identified as an intermediate species. rsc.org While not always possible, the successful isolation and structural determination (e.g., by X-ray crystallography) of such intermediates are invaluable for understanding the step-by-step pathway of a reaction. mdpi.com

Derivatization and Analog Development of the 6 Bromo 5 Methoxypicolinamide Scaffold

Design Principles for Structural Analogs of 6-Bromo-5-methoxypicolinamide

The design of new molecules based on the this compound scaffold is a strategic process aimed at enhancing desired properties while minimizing potential liabilities. This involves the application of key medicinal chemistry concepts to create structural analogs with improved profiles.

For instance, the bromine atom at the 6-position could be replaced by other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano group) to fine-tune electronic properties and binding interactions. Similarly, the 5-methoxy group could be swapped with other small alkoxy groups, a hydroxyl group, or a fluorine atom to alter hydrogen bonding capacity and metabolic stability.

Scaffold hopping is a computational or rational design strategy used to identify new molecular cores that are structurally different from the original scaffold but maintain a similar spatial arrangement of key functional groups responsible for biological activity. nih.govplos.org This approach is valuable for discovering novel chemical series with distinct intellectual property (IP) positions and potentially improved drug-like properties. spirochem.com

Starting from the this compound framework, a scaffold hopping approach might involve replacing the central pyridine (B92270) ring with other heterocyclic systems. acs.orgacs.org For example, structures like imidazo[1,2-a]pyridines or quinazolines could be designed to mimic the orientation of the key substituents (bromo, methoxy (B1213986), and amide groups) while offering a completely different core structure. acs.orgnih.gov This can lead to the identification of novel classes of compounds with potentially different pharmacological profiles. nih.gov

Synthesis of Diversified this compound Derivatives

The synthetic diversification of the this compound scaffold is achieved by targeting its three main functional handles: the bromine atom, the methoxy group, and the amide functionality.

The bromine atom on the pyridine ring is a versatile handle for introducing structural diversity, primarily through metal-catalyzed cross-coupling reactions. This position allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are commonly employed for this purpose. For example, Suzuki coupling can be used to introduce various aryl or heteroaryl groups. acs.org In a related context, a bromo-substituted pyridine was coupled with a phenylboronic acid derivative. acs.org Another key transformation is the Buchwald-Hartwig amination, which allows for the installation of piperazine (B1678402) or other amine-containing fragments. A patent describes the reaction of a bromo-imidazo[1,2-a]pyridine derivative with Boc-piperazine. allfordrugs.com Similarly, the bromine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by electron-withdrawing groups. For instance, a 6-bromo-5-nitroquinoline (B1267105) was shown to react with morpholine (B109124) or piperazine to yield the corresponding amino-substituted products. semanticscholar.org

Table 1: Examples of Reactions at the Bromine Position

| Starting Material Class | Reagent/Catalyst | Reaction Type | Resulting Moiety |

|---|---|---|---|

| Aryl Bromide | Arylboronic acid / Pd catalyst | Suzuki Coupling | Aryl or Heteroaryl |

| Aryl Bromide | Amine / Pd catalyst | Buchwald-Hartwig Amination | Substituted Amine |

| Activated Aryl Bromide | Morpholine / Heat | Nucleophilic Aromatic Substitution | Morpholinyl |

Modifying the methoxy group at the 5-position typically involves a two-step process: demethylation to reveal a hydroxyl group, followed by re-alkylation or functionalization. The phenolic hydroxyl group serves as a key intermediate for introducing a wide range of functionalities.

O-demethylation can be achieved using standard reagents like boron tribromide (BBr₃). The resulting phenol (B47542) can then be alkylated with various alkyl halides under basic conditions to generate a library of ether analogs. This strategy allows for the exploration of how the size and nature of the alkoxy group impact biological activity. In a related synthetic sequence, a phenolic precursor was O-methylated using [¹¹C]CH₃I to install a radiolabeled methoxy group, demonstrating a method for introducing alkyl groups at this position. nih.gov

The picolinamide (B142947) moiety is readily diversified by varying the N-substituent. This is typically achieved through amide bond formation between the parent carboxylic acid, 6-bromo-5-methoxypicolinic acid, and a diverse range of primary or secondary amines. allfordrugs.comgoogle.com

A common method involves activating the carboxylic acid with a peptide coupling agent followed by the addition of the desired amine. A specific synthesis for 6-bromo-N-(cyclopropylmethyl)-5-methoxypicolinamide has been documented, where 6-bromo-5-methoxy-2-pyridinecarboxylic acid is treated with cyclopropylmethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in pyridine. allfordrugs.com This reaction proceeds smoothly at room temperature to yield the target N-substituted amide. allfordrugs.com Other coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are also effective, as shown in the synthesis of the parent 5-bromo-6-methoxypicolinamide using ammonium (B1175870) chloride as the amine source. google.com The N-cyclopropylmethyl group is a prevalent substituent in medicinal chemistry, often explored for its potential to modulate receptor interactions. pacific.edunih.gov

Table 2: Synthesis of N-Substituted Picolinamide Derivatives

| Carboxylic Acid | Amine | Coupling Agent | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-5-methoxy-2-pyridinecarboxylic acid | Cyclopropylmethylamine | EDCI | 6-Bromo-N-(cyclopropylmethyl)-5-methoxypicolinamide | allfordrugs.com |

Pyridine Ring Substituent Explorations

The pyridine ring of the this compound scaffold is a critical component for molecular interactions and has been a focal point for chemical modifications aimed at optimizing biological activity and physicochemical properties. Research has explored the impact of various substituents on the electronic and steric nature of the pyridine core.

One area of exploration involves the modification of the halogen at the 6-position. For instance, in the development of photoswitchable molecules targeting G protein-coupled receptors, analogs with different halogens, such as 6-bromo-5-fluoropicolinic acid, have been synthesized. ub.edu The substitution of a phenyl ring with a pyridine ring in these designs is noted to induce a "push-pull" electronic effect, which can influence the properties of the molecule. ub.edu This effect is particularly pronounced when the pyridine nitrogen is positioned ortho or para to an azo bond, a common strategy in photoswitchable ligands. ub.edu

Further explorations have involved replacing or modifying the methoxy group at the 5-position and altering substituents at other positions on the pyridine ring to enhance target engagement. In the context of developing negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), extensive structure-activity relationship (SAR) studies have been conducted on related picolinamide scaffolds. nih.gov These studies systematically introduced different aryl groups and linkers at the C4 position of the picolinamide ring. For example, homologating a linker by one carbon atom led to a significant improvement in binding affinity for certain analogs. nih.gov This highlights that modifications not directly on the starting scaffold but on appended vectors are a key strategy in substituent exploration.

The basicity of the pyridine nitrogen and steric hindrance from adjacent substituents are also crucial factors. While direct studies on this compound are limited in the public domain, research on structurally similar N-substituted-3-methoxypicolinamide series has investigated the relationship between pyridine nitrogen basicity and steric crowding, indicating these are important parameters for molecular recognition. researchgate.net In the development of mGluR2 NAMs, various heterocyclic groups, such as 2-pyridyl, 3-pyridyl, 4-pyridyl, and pyrimidyl, were explored as part of a substituent attached via an ethyl linker, with the 3-pyridyl and 3,5-pyrimidyl analogs showing the most potent binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs in vitro

SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For analogs of this compound, these studies have been pivotal in identifying compounds with improved potency and selectivity for various biological targets.

Correlation of Structural Features with in vitro Biological Activity (e.g., receptor binding, enzyme inhibition)

The this compound motif has been incorporated into molecules targeting a range of proteins, including G protein-coupled receptors (GPCRs) and kinases. The in vitro biological activity of these analogs is highly dependent on their structural features.

Receptor Binding: In the field of neuroscience, picolinamide-based structures have been extensively investigated as modulators of metabotropic glutamate receptors (mGlus). For instance, a focused library of compounds was developed to identify a potent and selective PET ligand for the mGlu2 receptor. nih.gov In these analogs, the core picolinamide structure was modified with various heterocyclic ethers at the 5-position and a substituted phenyl group at the 4-position.

SAR studies revealed that a 5-pyrazole analog exhibited the highest potency for mGlu2, with an IC50 value lower than the lead compounds. nih.gov Specifically, the compound 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i) showed an IC50 of 17 nM for mGlu2 and over 450-fold selectivity against the closely related mGlu3 receptor. nih.gov This demonstrates that the nature of the heterocyclic substituent at the 5-position is a key determinant of potency and selectivity.

Further studies on isoindolone-based positive allosteric modulators (PAMs) for mGluR2 also underscore the importance of specific structural motifs. Compounds with high affinity (Ki values in the low nanomolar range) were identified, and their binding was confirmed to be highly specific. acs.org The data from these studies allow for a clear correlation between the chemical structure and receptor binding affinity.

Enzyme Inhibition: The picolinamide scaffold is also present in inhibitors of various enzymes, such as kinases. The compound (R)-N-(5-(2-(3-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-6-methoxypicolinamide is an example of the 6-methoxypicolinamide (B554244) moiety being used in the design of Trk kinase inhibitors. google.com In another example, related heterocyclic structures have been patented as inhibitors of IKKα, a kinase involved in the NF-κB signaling pathway. nih.gov

In the development of adenosine (B11128) kinase (AK) inhibitors, analogs of 5-iodotubercidin (B1582133) were synthesized, and their enzyme inhibitory activity was evaluated. nih.gov 5'-Amino-5'-deoxy analogs of 5-bromo- and 5-iodotubercidins were found to be extremely potent inhibitors, with IC50 values less than 0.001 μM. nih.gov This highlights how specific substitutions can dramatically increase inhibitory potency against a target enzyme.

The following table summarizes SAR findings for related picolinamide analogs from various studies.

| Compound/Analog Series | Target | Key Structural Features | In Vitro Activity (IC50/Ki) | Selectivity | Source |

| mGlu2 NAMs (5i) | mGlu2 Receptor | 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide | 17 nM (IC50) | >450-fold vs mGlu3 | nih.gov |

| mGlu2 NAMs (8) | mGlu2 Receptor | Ethyl-linked 3,5-pyrimidyl analogue | 1.4 nM (Ki) | >1000-fold vs mGlu3 | nih.gov |

| mGlu2 PAMs (3a) | mGlu2 Receptor | 7-methyl isoindolone skeleton | 1.31 nM (Ki) | >4000-fold vs other mGluRs | acs.org |

| Adenosine Kinase Inhibitors | Adenosine Kinase | 5'-Amino-5'-deoxy-5-iodotubercidin | < 0.001 μM (IC50) | Not specified | nih.gov |

| Trk Kinase Inhibitors | Trk Kinases | (R)-N-(5-(2-(3-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-6-methoxypicolinamide | Activity reported | Not specified | google.com |

Design of Compound Libraries for SAR Profiling

The systematic exploration of SAR often involves the design and synthesis of compound libraries. This approach allows researchers to efficiently investigate the impact of various substituents on biological activity.

In the pursuit of novel mGlu2/3 receptor PAMs, a key strategy was the rapid and efficient assembly of a compound library from key building blocks. acs.org This enabled the generation of analogs with sufficient diversity to probe the structural requirements for potency and efficacy. The initial library synthesis focused on analogs with a 4-carboxylate moiety, which were systematically tested in vitro. acs.org

Similarly, in the development of PET ligands for mGlu2, a focused library of nine novel compounds was synthesized. nih.gov These compounds were categorized into two groups: pyridine and pyrimidine (B1678525) analogs with different substitution patterns, and pyrazole (B372694) and 1,2,4-oxopyrazole analogs. nih.gov This rational design allowed for a direct comparison of the influence of different heterocyclic systems on the molecule's affinity and selectivity for mGlu2. The synthesis of these libraries often employs parallel synthesis techniques to improve efficiency. acs.org

The development of mGluR2 NAMs also involved exploring a series of analogs with different linkers and aryl substituents. nih.gov The library was designed to test the hypothesis that increasing the linker length by one carbon could improve binding affinity, which was subsequently confirmed for specific analogs. nih.gov This iterative process of library design, synthesis, and testing is a cornerstone of modern medicinal chemistry for SAR profiling.

Pharmacophore Modeling and Ligand Design Based on this compound Motif

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com This approach is instrumental in designing new ligands and understanding ligand-receptor interactions.

Based on the structures of known active analogs of this compound, a pharmacophore model can be constructed. Such a model would typically include features like hydrogen bond acceptors (e.g., the picolinamide oxygen and nitrogen), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions, and aromatic rings. dovepress.com The bromine atom can also contribute to binding through halogen bonding.

In the context of GPCRs, pharmacophore models are used to screen virtual libraries for new hits or to guide the optimization of existing leads. ub.edu For example, pharmacophore-guided SAR studies on mGluR2 PAMs led to the optimization of a lead series, resulting in potent and metabolically stable compounds. acs.org These models can be generated based on the structure of the ligand when bound to its receptor (structure-based) or from a set of active ligands if the receptor structure is unknown (ligand-based). dovepress.com

Computational approaches, including pharmacophore modeling, were integral to a fragment-based strategy for designing water-soluble inhibitors of the ABCG2 transporter. uni-regensburg.de This highlights the utility of in silico methods in addressing key drug discovery challenges like solubility and stability, which are often linked to the core scaffold and its substituents. By understanding the key pharmacophoric features of the this compound motif and its successful analogs, researchers can rationally design novel compounds with improved therapeutic potential.

Computational and Theoretical Investigations of 6 Bromo 5 Methoxypicolinamide

Quantum Chemical Calculations (DFT, ab initio) on 6-Bromo-5-methoxypicolinamide

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would necessitate quantum chemical calculations. These calculations would provide insights into the molecule's electron density distribution and orbital energies, which are fundamental to understanding its chemical behavior.

Reactivity Prediction via Frontier Molecular Orbital Theory

Based on the HOMO and LUMO energies and distributions, Frontier Molecular Orbital (FMO) theory could be used to predict the reactivity of this compound. This would involve identifying likely sites for electrophilic and nucleophilic attack. Without the foundational quantum chemical data, such predictions remain speculative.

Protonation and Deprotonation State Modeling

Modeling the protonation and deprotonation states of this compound would involve calculating the pKa values and mapping the electrostatic potential of the molecule in different protonation states. This would help in understanding its acid-base properties and its behavior in various chemical environments.

Conformational Analysis and Energy Landscapes of this compound

Torsional Scans and Energy Minimization

To understand the conformational preferences of this compound, torsional scans around rotatable bonds would need to be performed. This would allow for the identification of low-energy conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule.

Solvation Effects on Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. Computational modeling of solvation effects, using implicit or explicit solvent models, would be required to understand how the conformational equilibrium of this compound might shift in different solvents.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with various solvent environments, and potential binding modes with biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and predict thermodynamic properties.

In a typical MD simulation of this compound, the molecule would first be parameterized using a force field, which defines the potential energy of the system. The molecule would then be placed in a simulation box, often filled with a solvent such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic different experimental conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production run is performed to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal key information about the behavior of this compound. For instance, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. The root-mean-square fluctuation (RMSF) can highlight flexible regions of the molecule. Furthermore, radial distribution functions can be computed to understand the solvation shell around the molecule and its specific interactions with solvent molecules. In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the key residues involved in the interaction. nih.gov

Below is a hypothetical data table illustrating the types of results that could be obtained from MD simulations of this compound in different solvents.

| Solvent | Average RMSD (Å) | Average RMSF of Picolinamide (B142947) Ring (Å) | Average Number of Hydrogen Bonds (to Solvent) |

| Water | 1.2 ± 0.3 | 0.5 ± 0.1 | 3.5 ± 0.8 |

| DMSO | 1.5 ± 0.4 | 0.7 ± 0.2 | 1.2 ± 0.5 |

| Chloroform | 1.8 ± 0.5 | 0.9 ± 0.3 | 0.1 ± 0.1 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. For this compound, techniques like Density Functional Theory (DFT) can be employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment. DFT calculations can predict these shifts with a good degree of accuracy. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts. Such calculations can help in assigning peaks in experimental NMR spectra and in confirming the structure of the compound.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. Predicted IR spectra can aid in the identification of functional groups and in the analysis of the molecule's vibrational behavior. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis region, which correspond to electronic transitions between molecular orbitals, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 8.15 (H at position 3) | 8.12 |

| ¹³C NMR (δ, ppm) | 165.2 (C=O) | 164.8 |

| IR (cm⁻¹) | 1685 (C=O stretch) | 1680 |

| UV-Vis (λmax, nm) | 285 | 288 |

Quantitative Structure-Activity Relationship (QSAR) Modeling in silico for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrasayanjournal.co.in For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of more potent analogues. nih.gov

The development of a QSAR model involves several steps. First, a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) is required. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the biological activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery.

A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + 2.5

The table below illustrates a hypothetical dataset that could be used to generate such a model.

| Compound | LogP | Molecular Weight (MW) | Hydrogen Bond Donor Count (HD_count) | Experimental log(1/IC₅₀) | Predicted log(1/IC₅₀) |

| Derivative 1 | 2.1 | 245.1 | 1 | 4.2 | 4.15 |

| Derivative 2 | 2.5 | 259.1 | 1 | 4.5 | 4.45 |

| Derivative 3 | 1.8 | 231.0 | 2 | 4.8 | 4.78 |

Chemoinformatics and Virtual Screening Based on this compound Analogues

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. In the context of drug discovery, chemoinformatics plays a crucial role in virtual screening, a process used to identify promising drug candidates from large compound libraries. For analogues of this compound, chemoinformatic tools can be employed to build and screen virtual libraries to identify compounds with desirable properties.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds. If a set of active analogues of this compound is available, their common structural features and properties can be used to search for similar molecules in a database. This can be done through similarity searching, where molecules are compared based on their 2D or 3D structures, or through pharmacophore modeling, where a 3D arrangement of essential chemical features required for activity is defined and used as a query.

Structure-based virtual screening, on the other hand, requires the 3D structure of the biological target (e.g., a protein). Molecular docking is a key technique in this approach, where virtual compounds are computationally fitted into the binding site of the target. The docking process predicts the binding conformation and affinity of the ligand, allowing for the ranking of compounds based on their predicted binding scores. Analogues of this compound could be docked into a target's active site to predict their binding potential. researchgate.net

The results of a virtual screening campaign are typically a smaller, enriched set of compounds that are more likely to be active. These "hits" can then be prioritized for experimental testing.

The following table provides a hypothetical example of the output from a virtual screening workflow for this compound analogues.

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted ADMET Profile |

| Analogue_001 | -8.5 | 0.92 | Favorable |

| Analogue_002 | -7.2 | 0.85 | Moderate |

| Analogue_003 | -9.1 | 0.95 | Favorable |

| Analogue_004 | -6.8 | 0.78 | Poor |

Advanced Analytical Characterization Methodologies for 6 Bromo 5 Methoxypicolinamide

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique provides an experimental mass value that can be compared to a calculated theoretical mass, allowing for the confirmation of the molecular formula. For 6-Bromo-5-methoxypicolinamide (C₇H₇BrN₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

| Parameter | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Calculated Monoisotopic Mass (⁷⁹Br) | 230.9745 u |

| Calculated Monoisotopic Mass (⁸¹Br) | 232.9725 u |

This interactive table outlines the theoretical exact mass for the two major bromine isotopes, which HRMS can easily resolve.

Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass analyzer.

For this compound, ESI would typically produce a protonated molecular ion, [M+H]⁺. An ESI-HRMS experiment would be expected to detect an ion with a mass-to-charge ratio (m/z) corresponding to C₇H₈BrN₂O₂⁺. The high resolution of the instrument allows for the measurement of this m/z value to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the molecular formula. rsc.orgnih.gov The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by approximately 2 Da, further confirming the presence of a single bromine atom in the molecule.

MALDI is another soft ionization technique, often used for larger or less soluble molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is fired at the crystal, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase.

While ESI is often the first choice for small molecules like this compound, MALDI-MS could also be employed. The selection of an appropriate matrix is crucial for successful analysis. Similar to ESI, MALDI-HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which, along with the distinct bromine isotopic pattern, would serve to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N) to provide detailed information about the chemical environment of each atom.

One-dimensional NMR spectra provide fundamental structural information.

¹H NMR: This spectrum reveals the number of different types of protons, their relative abundance (via integration), and their connectivity to neighboring protons (via spin-spin coupling). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the picolinamide (B142947) ring, the protons of the methoxy (B1213986) group, and the protons of the primary amide group.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six carbons of the substituted pyridine (B92270) ring and the single carbon of the methoxy group. The chemical shifts provide information about the electronic environment of each carbon (e.g., aromatic, bonded to electronegative atoms).

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can provide direct information about the nitrogen atoms in the picolinamide ring and the amide functional group.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural verification.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

| H3 | ~8.0-8.2 | - | Aromatic proton |

| H4 | ~7.5-7.7 | - | Aromatic proton |

| OCH₃ | ~3.9-4.1 | ~56-58 | Methoxy group protons/carbon |

| NH₂ | ~7.5-8.5 (broad) | - | Amide group protons |

| C2 | - | ~165-168 | Amide carbonyl carbon |

| C3 | - | ~145-148 | Aromatic carbon |

| C4 | - | ~115-118 | Aromatic carbon |

| C5 | - | ~150-153 | Aromatic carbon (methoxy-bearing) |

| C6 | - | ~120-123 | Aromatic carbon (bromo-bearing) |

This interactive table details the anticipated NMR spectral data for the compound.

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the two aromatic protons (H3 and H4), confirming their neighboring relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H signals (e.g., linking the aromatic proton signals to their corresponding aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. HMBC is essential for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the C5 carbon, and from the aromatic protons (H3, H4) to various carbons in the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm stereochemistry and conformation. For this molecule, NOESY could show spatial proximity between the methoxy protons and the H4 proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: IR radiation is absorbed by a molecule at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). For this compound, the IR spectrum would provide clear evidence for the amide and methoxy groups.

Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. It provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data to IR spectroscopy.

The key functional groups in this compound would produce characteristic signals in the vibrational spectra as detailed in the table below.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3150 - 3350 (two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Amide (C=O) | Stretch ("Amide I" band) | 1650 - 1690 |

| Aromatic (C=C/C=N) | Ring Stretch | 1400 - 1600 |

| Amide (N-H) | Bend ("Amide II" band) | 1550 - 1640 |

| Methoxy (C-O) | Asymmetric Stretch | 1200 - 1275 |

| C-Br | Stretch | 500 - 650 |

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties and assessing the purity of this compound. The analysis involves measuring the absorption of UV or visible light by the molecule, which induces transitions of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.